AK 295
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Overview
Description
It has a molecular formula of C26H40N4O6 and a molecular weight of 504.62 g/mol . This compound is primarily used in scientific research due to its ability to inhibit calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AK-295 involves the formation of a dipeptide structure with an alpha-ketoamide functional group. The specific synthetic routes and reaction conditions for AK-295 are not widely published, but general methods for synthesizing dipeptide inhibitors typically involve:
Peptide Coupling Reactions: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds between amino acids.
Alpha-Ketoamide Formation: Introducing the alpha-ketoamide group through reactions involving alpha-keto acids and amines under mild conditions.
Industrial Production Methods
Industrial production methods for AK-295 are not well-documented in the literature. large-scale synthesis would likely involve optimization of the peptide coupling and alpha-ketoamide formation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
AK-295 primarily undergoes reactions typical of peptide and alpha-ketoamide compounds:
Hydrolysis: The peptide bonds in AK-295 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the dipeptide structure.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Amino acids and smaller peptide fragments.
Oxidation and Reduction: Modified alpha-ketoamide derivatives.
Scientific Research Applications
AK-295 is widely used in scientific research due to its ability to inhibit calpain. Some of its applications include:
Mechanism of Action
AK-295 exerts its effects by inhibiting calpain, a family of calcium-dependent cysteine proteases. Calpain plays a crucial role in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. By inhibiting calpain, AK-295 can prevent the proteolytic cleavage of key cellular substrates, thereby modulating cellular functions and preventing cell death .
Comparison with Similar Compounds
Similar Compounds
AK-294: Another dipeptide inhibitor of calpain with a similar structure and mechanism of action.
AK-296: A related compound with modifications to the peptide sequence, resulting in different inhibitory properties.
Uniqueness of AK-295
AK-295 is unique due to its specific dipeptide structure and alpha-ketoamide functional group, which confer high specificity and potency in inhibiting calpain. This makes it a valuable tool in research applications where precise modulation of calpain activity is required.
Properties
CAS No. |
160399-35-9 |
---|---|
Molecular Formula |
C26H40N4O6 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1 |
InChI Key |
TZVQRMYLYQNBOA-KEKNWZKVSA-N |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AK 295 AK-295 AK295 Cbz-Leu-Abu-CONH(CH2)3-Mpl Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine CX 295 CX-295 CX295 cpd Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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